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Cat. No.: B1653653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a detailed analysis of the negative clinical trial results of

the Foliglurax (PXT002331) AMBLED study in Parkinson's disease. The content is designed to

assist researchers in understanding the trial's outcomes, troubleshooting potential experimental

discrepancies, and guiding future research in targeting the mGluR4 pathway.

Frequently Asked Questions (FAQs)
Q1: What was the primary goal of the Foliglurax AMBLED study?

The primary objective of the Phase 2 AMBLED study (NCT03162874) was to assess the

efficacy of Foliglurax as an add-on therapy to levodopa in reducing the daily awake "OFF"

time in patients with Parkinson's disease who were experiencing motor fluctuations.[1]

Q2: What was the outcome of the AMBLED study?

The AMBLED study did not meet its primary endpoint. Foliglurax, at either 10 mg or 30 mg

twice daily, failed to show a statistically significant reduction in daily awake OFF time compared

to placebo after 28 days of treatment.[1] The development of Foliglurax for Parkinson's

disease was subsequently terminated.[2][3]

Q3: Were there any positive signals observed in the study?
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While not statistically significant, there was a numerical, dose-dependent decrease in the daily

awake OFF time with Foliglurax treatment.[2] After 28 days, the OFF time was reduced by

0.55 hours in the 10 mg group and 0.72 hours in the 30 mg group, compared to a 0.29-hour

reduction in the placebo group. Additionally, a higher percentage of patients in the 30 mg

Foliglurax group (44.7%) experienced a decrease in daily awake OFF time of one hour or

more compared to the 10 mg (31.1%) and placebo (30.4%) groups.

Q4: What was the scientific rationale for testing Foliglurax in Parkinson's disease?

Foliglurax is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4

(mGluR4). In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of

the glutamatergic system in the basal ganglia, contributing to motor symptoms. Preclinical

studies in rodent and primate models of Parkinson's disease suggested that activating mGluR4

could normalize this hyperactivity and reduce motor symptoms, offering a non-dopaminergic

therapeutic approach.

Q5: What are the potential reasons for the failure of the AMBLED trial despite promising

preclinical data?

The disconnect between preclinical success and clinical failure is a significant challenge in drug

development. Potential reasons for the AMBLED trial's negative outcome could include:

Translational Gap: The animal models used in preclinical studies may not have fully

recapitulated the complex pathophysiology of Parkinson's disease in humans.

Target Engagement: It is possible that the doses of Foliglurax used in the trial were

insufficient to achieve the necessary level of mGluR4 engagement in the brain to produce a

therapeutic effect.

Patient Population: The heterogeneity of Parkinson's disease and the specific characteristics

of the enrolled patient population may have influenced the outcome.

Placebo Effect: A notable placebo response was observed in the trial, which can make it

challenging to demonstrate the efficacy of the investigational drug.

Off-Target Effects: While not specifically reported, unforeseen off-target effects of Foliglurax
could have counteracted its intended therapeutic action.
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Troubleshooting Experimental Discrepancies
For researchers working with mGluR4 PAMs, the Foliglurax results warrant careful

consideration of experimental design. Here are some troubleshooting guides:

Guide 1: Re-evaluating Preclinical Models
Issue: Your mGluR4 PAM shows robust efficacy in a 6-OHDA-lesioned rodent model, but you

are concerned about its clinical translatability.

Troubleshooting Steps:

Model Selection: Consider using multiple, diverse preclinical models, including toxin-based

(e.g., MPTP) and genetic models, to ensure the observed effects are not model-specific.

Behavioral Endpoints: Employ a broader range of behavioral assessments that more

closely mimic the motor and non-motor symptoms of human Parkinson's disease.

Chronic Dosing: Evaluate the effects of long-term administration of your compound to

assess for tachyphylaxis or unforeseen side effects.

Guide 2: Assessing Target Engagement
Issue: You are uncertain if your mGluR4 PAM is reaching its target in the central nervous

system at a therapeutically relevant concentration.

Troubleshooting Steps:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies

to establish a clear relationship between drug exposure and the desired pharmacological

effect.

Positron Emission Tomography (PET) Imaging: If a suitable PET ligand is available, use

this technique to directly visualize and quantify receptor occupancy in the brain.

Biomarker Analysis: Explore potential biomarkers in cerebrospinal fluid (CSF) or plasma

that may reflect target engagement and downstream pathway modulation.
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Data Presentation
AMBLED Study: Key Quantitative Outcomes

Endpoint Placebo
Foliglurax (10
mg BID)

Foliglurax (30
mg BID)

Statistical
Significance

Change from

Baseline in Daily

Awake OFF Time

(hours)

-0.29 -0.55 -0.72
Not Statistically

Significant

Patients with ≥1

hour Decrease in

Daily Awake OFF

Time

30.4% 31.1% 44.7%
Not Statistically

Significant

Change from

Baseline in

Unified

Dyskinesia

Rating Scale

(UDysRS) Score

No significant

difference

reported

No significant

difference

reported

No significant

difference

reported

Not Statistically

Significant

Experimental Protocols
AMBLED Study: Methodological Overview

Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-

group study.

Participants: 157 patients with idiopathic Parkinson's disease for at least three years, on a

stable regimen of levodopa, and experiencing both "OFF" time and levodopa-induced

dyskinesia.

Intervention: Participants were randomized (1:1:1) to receive either Foliglurax 10 mg,

Foliglurax 30 mg, or a matching placebo, administered orally twice daily for 28 days.

Primary Endpoint Assessment: The primary endpoint was the change from baseline in the

mean daily awake "OFF" time, as recorded by patients in a Hauser diary.
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Secondary Endpoint Assessment: A key secondary endpoint was the change from baseline

in the severity of dyskinesia, as measured by the Unified Dyskinesia Rating Scale (UDysRS).
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Caption: Foliglurax enhances mGluR4 signaling to reduce glutamate release.
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Caption: Workflow of the Foliglurax AMBLED clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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